

PD 169316: In Vitro Experimental Protocols for p38 MAPK Inhibition

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Compound of Interest		
Compound Name:	PD 169316	
Cat. No.:	B1684351	Get Quote

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Abstract

PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 89 nM.[1][2] It acts by selectively inhibiting the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the kinase itself.[2] This inhibitor serves as a critical tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. Additionally, **PD 169316** has been shown to abrogate signaling initiated by TGF- β and Activin A.[1][3] These application notes provide detailed protocols for in vitro experiments designed to characterize the activity and cellular effects of **PD 169316**.

Chemical and Physical Properties

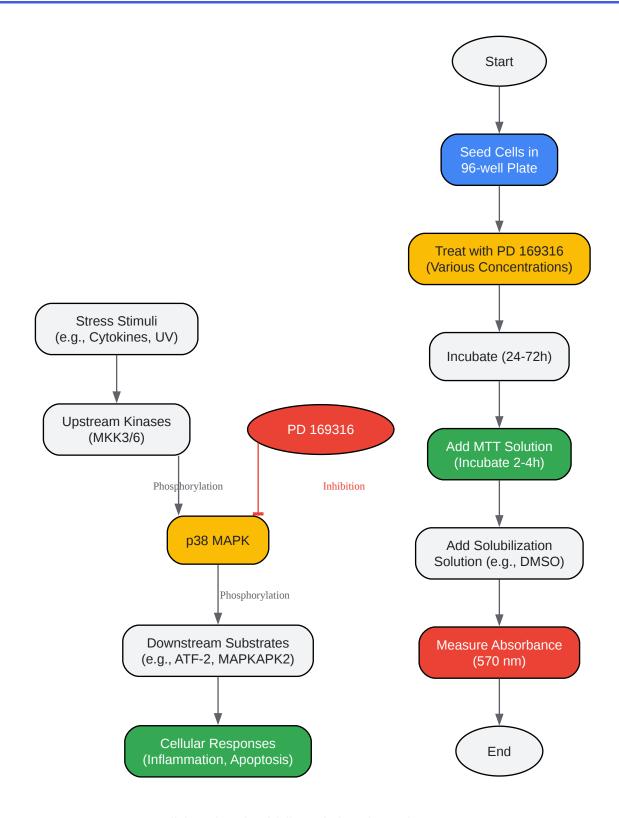
Property	- Value
Molecular Formula	C ₂₀ H ₁₃ FN ₄ O ₂
Molecular Weight	360.3 g/mol
CAS Number	152121-53-4
Appearance	Crystalline solid
Solubility	Soluble in DMSO



Mechanism of Action

PD 169316 is a selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli such as cytokines, ultraviolet light, and osmotic shock, leading to the activation of downstream transcription factors and subsequent cellular responses. **PD 169316** specifically targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.





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References

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- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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